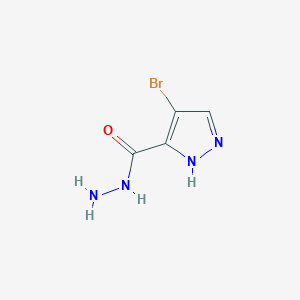

4-bromo-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-1H-pyrazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C4H5BrN4O and a molecular weight of 205.01 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of a bromine atom and a carbohydrazide group in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

Condensation Reactions: Reagents such as aldehydes or ketones are used, and the reactions are often conducted in ethanol or methanol under reflux conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.

Condensation Reactions: Products include hydrazones and hydrazides, which are valuable intermediates in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Bromo-1H-pyrazole-5-carbohydrazide is primarily investigated for its therapeutic potential. Research indicates that this compound may serve as an enzyme inhibitor , particularly in the context of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. Its ability to interact with biological targets through non-covalent bonding mechanisms enhances its potential as a drug candidate for treating conditions related to alcohol metabolism and other diseases, including cancer and inflammatory disorders .

Case Study: Enzyme Inhibition

In a study examining the inhibition of liver alcohol dehydrogenase, this compound demonstrated significant inhibitory activity, suggesting its potential use in managing alcohol-related disorders. The interactions were mediated through hydrogen bonds and halogen bonding, crucial for its biological efficacy.

Agricultural Chemistry

The compound is also being explored for its applications in agrochemicals , particularly as a potential pesticide or herbicide. Its unique structure allows it to interact with plant biological systems, potentially leading to the development of more effective crop protection solutions while minimizing environmental impact .

Case Study: Pesticide Development

Research has shown that derivatives of pyrazole compounds exhibit herbicidal properties. This compound's structural characteristics may enhance its efficacy as a herbicide, making it a candidate for further exploration in agricultural applications .

Material Science

In material science, this compound is investigated for its properties in creating advanced materials such as polymers and coatings. The compound's thermal and mechanical characteristics are essential for developing materials with specific performance requirements .

Case Study: Polymer Synthesis

Studies have indicated that pyrazole derivatives can be used as building blocks in synthesizing new polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could result in materials with improved properties suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing methods to detect and quantify various substances. Its chemical properties allow researchers to enhance the accuracy and reliability of testing methods, making it valuable in both academic and industrial laboratories .

Case Study: Detection Methods

Research has demonstrated that this compound can be employed in chromatographic techniques for detecting specific analytes in complex mixtures. Its ability to form stable complexes with certain ions enhances the sensitivity of detection methods.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Therapeutic agent (enzyme inhibitor) | Significant inhibition of liver alcohol dehydrogenase observed |

| Agricultural Chemistry | Pesticides/herbicides | Potential for effective crop protection solutions |

| Material Science | Advanced materials (polymers/coatings) | Improved thermal/mechanical properties noted |

| Analytical Chemistry | Detection/quantification methods | Enhanced accuracy in chromatographic detection |

Mecanismo De Acción

The mechanism of action of 4-bromo-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in biological systems . The compound may interact with molecular targets such as proteins or nucleic acids, leading to changes in cellular processes and ultimately exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-1H-pyrazole: A closely related compound that lacks the carbohydrazide group.

1H-pyrazole-5-carbohydrazide: Similar structure but without the bromine atom.

Uniqueness

4-bromo-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct reactivity and potential biological activities

Actividad Biológica

4-Bromo-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C6H9BrN4O, with a molecular weight of approximately 233.07 g/mol. The structural features include a bromine atom and a carbohydrazide functional group, which contribute to its unique reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit DNA gyrases in bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential for treating bacterial infections .

Table 1: Antibacterial Activity Data

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Bacillus subtilis | 12 | 30 |

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

Anticancer Potential

This compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. It exhibited antiproliferative activity with an IC50 value of approximately 12 ± 3 µM on human HDAC6, indicating its role in epigenetic regulation .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 18 |

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of liver alcohol dehydrogenase, binding to the enzyme's active site and preventing substrate access.

- Cell Signaling Modulation : It influences various signaling pathways involved in inflammation and cancer progression, altering gene expression and cellular metabolism.

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antibacterial agent.

Study on Anti-inflammatory Effects

In another study, the anti-inflammatory effects of the compound were assessed using carrageenan-induced edema models in rats. The results demonstrated a significant reduction in edema compared to control groups, highlighting its therapeutic potential in inflammatory disorders .

Propiedades

IUPAC Name |

4-bromo-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJOKWGPTXRZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.